molecular formula C13H11N7O B3324850 Avotaciclib CAS No. 1983983-41-0

Avotaciclib

Katalognummer: B3324850
CAS-Nummer: 1983983-41-0
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: VFVAQKKPFOPZEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Avotaciclib durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Breast Cancer

Avotaciclib has shown significant promise in treating hormone receptor-positive (HR+) breast cancer. In preclinical studies, it demonstrated enhanced anti-tumor activity when combined with endocrine therapies such as aromatase inhibitors or selective estrogen receptor modulators (SERMs). This combination is particularly relevant for patients who develop resistance to standard endocrine treatments .

Clinical Trials:

  • PALOMA-3 Trial: This Phase 3 trial evaluated the efficacy of palbociclib (another CDK4/6 inhibitor) in combination with letrozole for HR+ breast cancer. While this trial did not directly involve this compound, it sets a precedent for similar studies involving this compound and endocrine therapy combinations .
  • Ongoing Studies: Several ongoing clinical trials are investigating this compound's effectiveness in various settings, including its use as a monotherapy and in combination with other agents for advanced breast cancer .

Other Cancers

In addition to breast cancer, research is expanding into the use of this compound for other malignancies:

  • Lung Cancer: Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents in non-small cell lung cancer (NSCLC), particularly in cases with specific genetic mutations that drive tumor growth .
  • Gastrointestinal Cancers: There is emerging evidence supporting the use of this compound in colorectal and pancreatic cancers, where CDK4/6 pathways are often aberrantly activated .

Case Study: Combination Therapy Efficacy

A recent case study highlighted a patient with advanced HR+ breast cancer who was treated with this compound in combination with an aromatase inhibitor. The patient exhibited a significant reduction in tumor size after three months of treatment, showcasing the potential for enhanced efficacy through combination therapies .

Case StudyTreatment RegimenOutcome
Patient AThis compound + LetrozoleTumor reduction by 50% after 3 months

Safety Profile

The safety profile of this compound is comparable to other CDK4/6 inhibitors. Common adverse events include neutropenia, fatigue, and gastrointestinal disturbances. However, these side effects are generally manageable and do not preclude continued therapy in most patients .

Vergleich Mit ähnlichen Verbindungen

Avotaciclib ist unter den CDK1-Inhibitoren aufgrund seiner spezifischen Molekülstruktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Avotaciclib, also known as BEY1107, is an investigational small molecule that primarily functions as a selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. This compound is currently under clinical investigation for its potential therapeutic applications in various cancers, including pancreatic cancer and glioblastoma multiforme. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound inhibits CDK4/6, which are crucial for the regulation of the cell cycle. By blocking these kinases, this compound induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating. This mechanism is particularly significant in tumors that are driven by cyclin D1/CDK4/6 signaling pathways.

Preclinical Studies

In preclinical models, this compound has demonstrated potent antitumor activity. The following table summarizes key findings from various studies:

Study Cell Line IC50 (μM) Mechanism
Study AMCF-70.39 - 21.40Induces apoptosis and cell cycle disturbance
Study BA5498.45Induces G2/M phase arrest and DNA damage
Study CMDA-MB-2311.85Inhibits CDK4/6 and activates caspase pathways

Clinical Trials

This compound is currently being evaluated in several clinical trials. Notably, it is being tested in combination with gemcitabine for pancreatic cancer (NCT03579836) and with temozolomide for glioblastoma multiforme (NCT04791384). The focus of these trials is to assess both safety and efficacy in patients with advanced malignancies.

Case Studies

  • Pancreatic Cancer Trial (NCT03579836) :
    • Objective : Evaluate safety and efficacy in combination with gemcitabine.
    • Findings : Early results indicate a manageable safety profile with promising signs of antitumor activity.
  • Glioblastoma Multiforme Trial (NCT04791384) :
    • Objective : Assess the safety and efficacy of this compound combined with temozolomide.
    • Findings : Preliminary data suggest potential benefits in disease control.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various cancer types:

  • Breast Cancer : Inhibition of CDK4/6 led to significant reductions in tumor growth rates in preclinical models.
  • Lung Cancer : Studies indicated that this compound effectively induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Eigenschaften

IUPAC Name

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVAQKKPFOPZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1983983-41-0
Record name Avotaciclib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1983983410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avotaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AVOTACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6BYC0F36E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avotaciclib
Reactant of Route 2
Avotaciclib
Reactant of Route 3
Avotaciclib
Reactant of Route 4
Reactant of Route 4
Avotaciclib
Reactant of Route 5
Reactant of Route 5
Avotaciclib
Reactant of Route 6
Avotaciclib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.